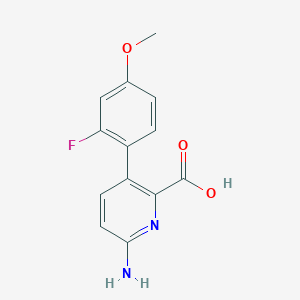
2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% (2-FMPH-95) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenylpyridine derivative that has been studied extensively for its biochemical and physiological effects. 2-FMPH-95 is used in a variety of laboratory experiments, such as protein and enzyme studies, as well as in drug development.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a probe for the study of protein and enzyme interactions, as well as for drug development. It has been used to study the effects of fluorinated phenylpyridines on the activity of enzymes such as cytochrome P450, hydroxymethylglutaryl-CoA reductase, and acetylcholinesterase. 2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% has also been used to study the effects of fluorinated phenylpyridines on the activity of G protein-coupled receptors.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, G protein-coupled receptors, and other proteins. It is thought to interact with proteins by binding to their active sites, which can inhibit their activity. This can lead to changes in the activity of the proteins and their downstream effects.
Biochemical and Physiological Effects
2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes, G protein-coupled receptors, and other proteins. It has also been found to have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been found to have a protective effect against oxidative stress and to reduce the formation of advanced glycation end products.
Advantages and Limitations for Lab Experiments
2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a high purity (95%). It is also relatively stable and has a low toxicity. However, there are some limitations to using 2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% in laboratory experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. In addition, it is not very soluble in aqueous solutions, so it can be difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for 2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% research. It could be studied further for its potential use as an inhibitor of enzymes, G protein-coupled receptors, and other proteins. It could also be studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it could be studied for its potential use in drug development and as a probe for studying protein and enzyme interactions. Finally, it could be studied further for its potential use in other laboratory experiments, such as in the study of advanced glycation end products.
Synthesis Methods
2-(5-Fluoro-2-methoxyphenyl)-4-hydroxypyridine, 95% can be synthesized using a two-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenylmagnesium bromide with 4-hydroxypyridine in the presence of a base. This reaction yields 2-(5-fluoro-2-methoxyphenyl)-4-hydroxypyridine. The second step involves the purification of the product through crystallization to obtain the desired 95% purity.
properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-3-2-8(13)6-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOXSGSGPLFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692577 |
Source


|
| Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-44-0 |
Source


|
| Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














